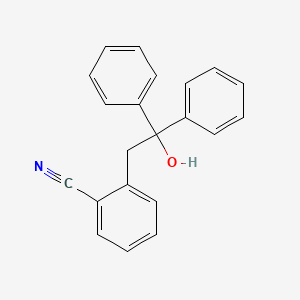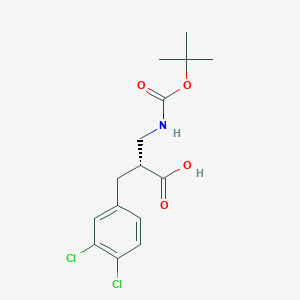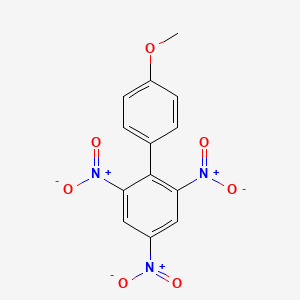![molecular formula C21H24N2O3 B13991971 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- CAS No. 5445-71-6](/img/structure/B13991971.png)
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline ring, a methanol group, and a bis(2-hydroxyethyl)amino group. Its molecular formula is C21H24N2O3, and it has a molecular weight of 352.427 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- typically involves the reaction of quinoline derivatives with bis(2-hydroxyethyl)amine. One common method includes the use of p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine as starting materials . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane of bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have comparable biological activities.
Bendamustine Related Compounds: These compounds also contain bis(2-hydroxyethyl)amino groups and are used in medicinal chemistry.
Uniqueness
4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5445-71-6 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-17(18)19/h1-9,14,21,24-26H,10-13,15H2 |
InChI Key |
KLZVGZMQXSTUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)






![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

